molecular formula C20H22BrN5O2 B2800608 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide CAS No. 1326905-43-4

2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide

Cat. No.: B2800608
CAS No.: 1326905-43-4
M. Wt: 444.333
InChI Key: MYQVDISHYFRBOH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, a pyrazolotriazine ring, and an acetamide group with a cyclohexyl and a methyl group attached to the nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound, due to its various functional groups, could potentially undergo a variety of chemical reactions. For example, the bromine atom on the phenyl ring could be substituted in a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the bromophenyl group might increase the compound’s density and boiling point compared to similar compounds without a halogen .

Scientific Research Applications

Synthesis and Heterocyclic Derivatives

  • A precursor to 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide has been used in the synthesis of polyheterocyclic ring systems, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. These synthesized heterocycles showed potential antibacterial properties (Abdel‐Latif et al., 2019).

Antimicrobial Properties

  • Various derivatives of the compound have been synthesized with antimicrobial applications in mind. For instance, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have been created for use as antimicrobial agents (Darwish et al., 2014).
  • Another study focused on the synthesis of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, which displayed significant antimicrobial activity (Abunada et al., 2008).

Antiviral and Antitumor Activities

  • Benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives have been synthesized, showing remarkable antiavian influenza virus activity. This indicates potential antiviral applications (Hebishy et al., 2020).
  • In cancer research, specific pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine sulfonamide derivatives have been studied for their effects on apoptosis and autophagy in colon cancer cells, indicating potential for anticancer therapy (Gornowicz et al., 2020).

Insecticidal and Herbicidal Applications

  • A study synthesizing bioactive sulfonamide thiazole derivatives incorporating the pyrazolo[5,1-c][1,2,4]triazine moiety explored their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).
  • Derivatives of pyrazolo[3,4-d][1,2,3]triazin-4-one were synthesized as candidate herbicides, demonstrating effective herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity, a key enzyme in plants (Li et al., 2008).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, it would interact with biological targets in the body. Unfortunately, without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve modifying its structure to enhance its properties or reduce potential hazards .

Properties

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-cyclohexyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN5O2/c1-24(16-5-3-2-4-6-16)19(27)12-25-20(28)18-11-17(23-26(18)13-22-25)14-7-9-15(21)10-8-14/h7-11,13,16H,2-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQVDISHYFRBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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